molecular formula C15H15ClN4OS B4456047 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4456047
M. Wt: 334.8 g/mol
InChI Key: PRBVJVMASKRLAS-UHFFFAOYSA-N
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Description

2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C15H15ClN4OS and its molecular weight is 334.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0655100 g/mol and the complexity rating of the compound is 550. The solubility of this chemical has been described as 46.4 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has shown potential in medicinal chemistry, with several clinical trials and marketed drugs indicating its potential . Future research could focus on diversely substituted [1,2,4]triazolo[1,5-a]pyrimidine analogs and their pharmacological applications .

Biochemical Analysis

Biochemical Properties

Similar compounds have been found to interact with various enzymes and proteins . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or protein, potentially altering its function .

Cellular Effects

Similar compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one in animal models have not been extensively studied. Similar compounds have been tested in animal models, and their effects can vary with dosage, including potential toxic or adverse effects at high doses .

Metabolic Pathways

Similar compounds have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds have been found to interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Similar compounds may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4OS/c1-9(2)12-7-13(21)20-14(17-12)18-15(19-20)22-8-10-3-5-11(16)6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBVJVMASKRLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324131
Record name 2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648528
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

903436-23-7
Record name 2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.